Cas no 7730-20-3 (6-Fluoro-DL-tryptophan)

6-Fluoro-DL-tryptophan 化学的及び物理的性質
名前と識別子
-
- Tryptophan, 6-fluoro-
- 2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
- 6-FLUORO-DL-TRYPTOPHAN
- 6-fluorotryptophan
- DL-Tryptophan, 6-fluoro-
- DL-6-Fluorotryptophane
- (+-)-6-Fluorotryptophan
- Tryptophan, 6-fluoro-, DL-
- 6-fluoro-D,L-tryptophan
- ST072163
- 2-amino-3-(6-fluoroindol-3-yl)propanoic acid
- D-Tryptophan, 6-fluoro-
- 6-Fluorotryptophan, DL-
- GTPL5126
- SR-01000003311
- SR-01000003311-1
- PS-6938
- 343-92-0
- F7626
- H-6-F-Trp-OH
- CHEMBL472222
- 6-Fluoro-DL-tryptophan, crystalline
- FT-0621130
- NSC9364
- CCG-235467
- NSC 9364
- 3I7LZ8M32B
- A839027
- Q27074011
- CS-0139672
- YMEXGEAJNZRQEH-UHFFFAOYSA-N
- 2-amino-3-(6-luoro-1H-indol-3-yl)propanoic acid
- DTXSID00874167
- CHEBI:182183
- AKOS015916432
- (+/-)-6-FLUOROTRYPTOPHAN
- Z1332305266
- NSC-9364
- BRN 0482552
- UNII-3I7LZ8M32B
- MFCD00005653
- dl-6-Fluorotryptophan
- F-6880
- DL-2-Amino-3-(6-fluoroindolyl)propionic acid
- SCHEMBL248870
- EN300-99675
- 7730-20-3
- H-6-Fluoro-DL-Trp-OH
- (S)-2-AMINO-3-(6-FLUORO-1H-INDOL-3-YL)-PROPIONICACID
- SCHEMBL18029199
- A50537
- HY-W092533
- EINECS 231-788-6
- DB-015701
- 6-Fluorotryptophan; (+/-)-6-Fluorotryptophan; DL-6-Fluorotryptophan; DL-6-Fluorotryptophane; NSC 9364
- 6-Fluoro-DL-tryptophan
-
- MDL: MFCD00005653
- インチ: 1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)
- InChIKey: YMEXGEAJNZRQEH-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C2=C(C=1[H])N([H])C([H])=C2C([H])([H])C([H])(C(=O)O[H])N([H])[H]
- BRN: 0482552
計算された属性
- せいみつぶんしりょう: 222.08000
- どういたいしつりょう: 222.08
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 79.1
じっけんとくせい
- 色と性状: 無色結晶
- 密度みつど: 1.2556 (estimate)
- ゆうかいてん: 280-285 °C (dec.)(lit.)
- ふってん: 450.7±45.0 °C at 760 mmHg
- フラッシュポイント: 226.4±28.7 °C
- 屈折率: 1.673
- PSA: 79.11000
- LogP: 1.96170
- じょうきあつ: 0.0±1.2 mmHg at 25°C
6-Fluoro-DL-tryptophan セキュリティ情報
- シグナルワード:warning
- 危害声明: Toxic
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: S24/25
- RTECS番号:YN6850000
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- セキュリティ用語:S24/25
6-Fluoro-DL-tryptophan 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Fluoro-DL-tryptophan 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D749404-500mg |
2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
7730-20-3 | 95+% | 500mg |
$570 | 2023-05-17 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12242-500mg |
6-fluoro-DL-Tryptophan |
7730-20-3 | 98% | 500mg |
¥2574.00 | 2023-09-09 | |
Enamine | EN300-99675-0.1g |
2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
7730-20-3 | 95.0% | 0.1g |
$52.0 | 2025-03-21 | |
Enamine | EN300-99675-10.0g |
2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
7730-20-3 | 95.0% | 10.0g |
$1022.0 | 2025-03-21 | |
eNovation Chemicals LLC | D749404-250mg |
2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
7730-20-3 | 95+% | 250mg |
$160 | 2024-06-07 | |
Fluorochem | 010201-1g |
6-Fluoro-DL-tryptophan |
7730-20-3 | 98% | 1g |
£111.00 | 2022-03-01 | |
Chemenu | CM148476-5g |
2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
7730-20-3 | 95% | 5g |
$320 | 2021-06-09 | |
Enamine | EN300-99675-10000mg |
2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
7730-20-3 | 95.0% | 10g |
$1465.0 | 2022-10-09 | |
BAI LING WEI Technology Co., Ltd. | 963920-1G |
6-Fluoro-tryptophan, 98% |
7730-20-3 | 98% | 1G |
¥ 4032 | 2022-04-26 | |
Enamine | EN300-99675-1000mg |
2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
7730-20-3 | 95.0% | 1g |
$204.0 | 2022-10-09 |
6-Fluoro-DL-tryptophan 関連文献
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
6-Fluoro-DL-tryptophanに関する追加情報
Recent Advances in the Study of 6-Fluoro-DL-tryptophan (CAS: 7730-20-3) in Chemical Biology and Pharmaceutical Research
The compound 6-Fluoro-DL-tryptophan (CAS: 7730-20-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique properties and potential applications. As a fluorinated analog of the essential amino acid tryptophan, this molecule serves as a valuable tool for probing biological systems and developing novel therapeutic agents. Recent studies have explored its synthesis, metabolic pathways, and interactions with enzymes, shedding light on its role in modulating protein function and cellular processes.
One of the key advancements in the study of 6-Fluoro-DL-tryptophan is its application in protein engineering and bioconjugation. Researchers have utilized this compound to introduce fluorine atoms into proteins, enabling the study of protein dynamics and interactions with unprecedented precision. The presence of the fluorine atom at the 6-position of the indole ring provides a distinct spectroscopic signature, making it an excellent probe for nuclear magnetic resonance (NMR) and fluorescence studies. Recent publications have demonstrated its utility in elucidating the mechanisms of enzyme catalysis and protein folding.
In the pharmaceutical sector, 6-Fluoro-DL-tryptophan has shown promise as a precursor for the synthesis of bioactive molecules. Its incorporation into peptide-based drugs has been shown to enhance stability and bioavailability, addressing some of the challenges associated with peptide therapeutics. Additionally, its role in the biosynthesis of fluorinated natural products has opened new avenues for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry highlighted its potential in the development of antimicrobial agents, with fluorinated tryptophan derivatives exhibiting potent activity against resistant bacterial strains.
Another area of active research involves the metabolic fate of 6-Fluoro-DL-tryptophan in living systems. Recent investigations have revealed that this compound can be incorporated into proteins in place of natural tryptophan, leading to altered protein function and stability. This property has been exploited in the design of conditional protein knockdown systems, where fluorinated amino acids act as switches to control protein expression. Such systems have broad implications for both basic research and therapeutic applications, particularly in the field of targeted cancer therapies.
The synthesis and production of 6-Fluoro-DL-tryptophan have also seen significant improvements. Novel synthetic routes employing green chemistry principles have been developed, resulting in higher yields and reduced environmental impact. Furthermore, advances in biocatalysis have enabled the enantioselective synthesis of this compound, addressing the need for optically pure forms in pharmaceutical applications. These developments have made 6-Fluoro-DL-tryptophan more accessible to researchers and have facilitated its widespread adoption in various experimental systems.
Looking ahead, the unique properties of 6-Fluoro-DL-tryptophan position it as a versatile tool for both fundamental research and applied science. Its applications span from structural biology to drug development, offering researchers a powerful means to interrogate and manipulate biological systems. As our understanding of its interactions and effects continues to grow, we can anticipate further breakthroughs in fields ranging from enzymology to precision medicine. The ongoing research on this compound underscores its importance as a key player in the interface between chemistry and biology.
7730-20-3 (6-Fluoro-DL-tryptophan) 関連製品
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